molecular formula C29H53NO5 B1141128 [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate CAS No. 111466-61-6

[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

Numéro de catalogue: B1141128
Numéro CAS: 111466-61-6
Poids moléculaire: 495.7 g/mol
Clé InChI: AHLBNYSZXLDEJQ-JVYGEBFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Stereochemical Configuration

The target compound exhibits a complex molecular framework with the molecular formula C29H53NO5 and a molecular weight of 495.7 grams per mole. The structure comprises three distinct architectural domains: a central oxetan-2-one (β-lactone) ring system, extended aliphatic chains, and a formamido-methylpentanoate ester linkage. The oxetan-2-one core represents a highly strained four-membered ring containing both carbon and oxygen atoms, with the carbonyl group at the 2-position conferring significant reactivity to the overall molecular structure.

The stereochemical configuration plays a crucial role in defining the three-dimensional arrangement of the molecule. The compound contains multiple chiral centers, including the (2S) configuration at the tridecanyl position and the (3R) configuration at the hexyl-substituted carbon of the oxetan ring. Additionally, the formamido-methylpentanoate component maintains an (2S) stereochemical designation, corresponding to the leucine-derived amino acid fragment. This particular amino acid component, systematically named 2-formamido-4-methylpentanoic acid, exhibits a molecular formula of C7H13NO3 with a molecular weight of 159.18 grams per mole.

The extended aliphatic chains contribute significantly to the overall molecular architecture. The hexyl substituent at the 3-position of the oxetan ring provides a six-carbon linear chain, while the tridecanyl chain extends for thirteen carbon atoms from the ester linkage point. These extended hydrophobic domains create substantial van der Waals interactions and influence the conformational preferences of the molecule in different environmental conditions. The combination of these structural elements results in an amphiphilic character, with distinct hydrophobic and hydrophilic regions that affect molecular packing and intermolecular interactions.

The ester linkage connecting the oxetan-containing fragment to the formamido-methylpentanoate moiety represents a critical structural feature that influences both the molecular flexibility and potential sites of enzymatic cleavage. This ester bond introduces rotational freedom around the carbonyl carbon, allowing for various conformational states that can be populated under physiological conditions. The formamide functionality within the amino acid component provides additional hydrogen bonding capabilities, contributing to both intramolecular stabilization and intermolecular recognition processes.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies of related β-lactone systems have revealed fundamental insights into the conformational behavior and structural dynamics of these complex molecular architectures. Analysis of similar oxetan-2-one derivatives demonstrates that the four-membered lactone ring adopts specific geometric parameters that deviate significantly from ideal tetrahedral angles due to ring strain considerations. The carbon-oxygen bond lengths within the oxetan ring system show characteristic shortening compared to typical ester linkages, with C-O bond distances measuring approximately 1.448 Å compared to the standard 1.492 Å found in unstrained β-lactones.

The conformational dynamics of β-lactone derivatives have been extensively characterized through crystallographic analysis of enzyme-substrate complexes. Studies involving class D serine β-lactamases have identified three distinct conformational states adopted by the hydroxyethyl side chains of carbapenem substrates, designated as conformations I, II, and III. These conformational preferences directly influence the accessibility of the lactone carbonyl group to nucleophilic attack and determine the relative rates of hydrolysis versus alternative reaction pathways.

Conformation I exhibits positioning of substituent groups that favors productive interaction with the lactone carbonyl, with the hydroxyl functionality oriented in a manner consistent with favorable Bürgi-Dunitz trajectory requirements for nucleophilic addition. This conformational state positions the C-9 methyl group toward specific hydrophobic residues, creating stabilizing interactions that bias the conformational equilibrium. In contrast, conformation II orients the hydroxyl group toward different hydrophobic regions while positioning hydrogen atoms in locations that facilitate water-mediated hydrolysis reactions.

The crystallographic analysis of spiroepoxy-β-lactone systems provides additional insights into the conformational constraints imposed by ring strain and steric interactions. These studies reveal that the presence of multiple strained ring systems within a single molecular framework leads to compensatory bond length adjustments, with some carbon-oxygen bonds exhibiting significant shortening while others show corresponding lengthening. The observed bond length variations reflect the influence of anomeric effects and orbital hybridization changes that occur in highly constrained cyclic systems.

Temperature-dependent crystallographic studies have demonstrated that β-lactone derivatives exhibit limited conformational flexibility due to the high energy barriers associated with ring deformation. However, the extended aliphatic chains retain considerable rotational freedom, allowing for adaptive conformational changes in response to environmental factors such as solvent polarity and intermolecular packing forces. These conformational dynamics have important implications for biological activity, as the spatial orientation of functional groups directly influences molecular recognition processes and enzymatic interactions.

Comparative Structural Analysis with β-Lactone Derivatives

Comparative structural analysis reveals significant similarities and differences between the target compound and other well-characterized β-lactone derivatives. The most extensively studied β-lactone system is orlistat, which shares the core oxetan-2-one structure but differs in the nature and positioning of substituent groups. Orlistat contains a similar long-chain aliphatic substituent pattern but lacks the formamido-methylpentanoate ester functionality, instead featuring a leucine derivative directly attached to the β-lactone core through an amide linkage.

Crystallographic studies of orlistat polymorphs have identified multiple solid-state forms with distinct packing arrangements and thermal properties. Form I orlistat exhibits characteristic X-ray diffraction peaks and a differential scanning calorimetry melting endotherm at approximately 46.7°C, while Form II displays different crystallographic parameters and thermal behavior. These polymorphic variations demonstrate the sensitivity of β-lactone derivatives to crystallization conditions and the influence of molecular packing on physical properties.

The structural comparison with simpler β-lactone derivatives, such as (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one, highlights the influence of functional group modifications on molecular architecture. This simplified analog lacks the formamido-methylpentanoate ester functionality but retains the core β-lactone ring and extended aliphatic chains. The absence of the ester linkage reduces conformational complexity while maintaining the essential hydrophobic character that contributes to biological activity.

Advanced β-lactone derivatives designed for specific biological targets, such as proteasome inhibitors, demonstrate the importance of precise stereochemical control in determining biological activity. Spiro β-lactone proteasome inhibitors exhibit markedly different potencies based on minor stereochemical variations, with C-6 epimeric compounds showing dramatically different inhibitory activities despite nearly identical binding orientations. These structure-activity relationships emphasize the critical role of stereochemistry in determining the stability of enzyme-inhibitor complexes and the accessibility of nucleophilic attack pathways.

The structural analysis of N-acyl-α-amino-β-lactone systems reveals additional architectural complexity introduced by the incorporation of amino acid-derived components. These compounds feature specialized thioesterase domains that facilitate β-lactone formation through specific geometric arrangements of catalytic residues. The presence of hydrophobic pockets adjacent to the reactive center reduces conformational degrees of freedom and promotes cyclization reactions leading to β-lactone formation.

Comparative bond length analysis across different β-lactone derivatives reveals consistent patterns of ring strain accommodation through bond length adjustments and angular distortions. The carbon-carbon bonds within the four-membered ring typically exhibit lengths intermediate between typical single and double bond values, reflecting the electronic delocalization that occurs in strained cyclic systems. These structural parameters provide important benchmarks for evaluating the conformational preferences and reactivity patterns of novel β-lactone derivatives.

Propriétés

Numéro CAS

111466-61-6

Formule moléculaire

C29H53NO5

Poids moléculaire

495.7 g/mol

Nom IUPAC

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m1/s1

Clé InChI

AHLBNYSZXLDEJQ-JVYGEBFASA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

SMILES isomérique

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

SMILES canonique

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonymes

N-Formyl-L-leucine (1R)-1-[[(2R,3R)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester;  _x000B_[2R-[2α(R*),3β]]-N-Formyl-L-leucine 1-[(3-Ηexyl-4-oxo-2-oxetanyl)methyl]dodecyl_x000B_Ester; 

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbonyl compound under UV light or using a photoinitiator.

    Attachment of the Hexyl Group: The hexyl group can be introduced via a Grignard reaction, where hexyl magnesium bromide reacts with the oxetane intermediate.

    Formation of the Tridecanyl Chain: This step involves the coupling of the oxetane intermediate with a tridecanyl halide using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Formamido Group: The formamido group is typically introduced through a formylation reaction using formic acid or formamide in the presence of a dehydrating agent.

    Final Coupling: The final step involves coupling the formamido intermediate with 2-formamido-4-methylpentanoic acid using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chains, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxetane ring or the formamido group using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the formamido group or the aliphatic chains using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Alcohols or amines depending on the site of reduction.

    Substitution: Alkylated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

In chemistry, [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. Its formamido group can interact with proteins and enzymes, making it useful in enzyme inhibition studies.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also be used in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, while the formamido group can form hydrogen bonds with biological molecules, affecting their function. The long aliphatic chain can influence the compound’s solubility and membrane permeability.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

  • Solubility: Highly soluble in methanol and chloroform; insoluble in water .
  • Synthesis: Derived semisynthetically from lipstatin, a natural product isolated from Streptomyces toxytricini . Key synthetic steps involve Mitsunobu reactions, azodicarboxylate-mediated couplings, and fluorolytic deprotection .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of Orlistat and Analogs

Compound Name CAS Number Key Structural Differences Pharmacological Action References
Orlistat ([(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate) 96829-58-2 β-lactone core, tridecan-2-yl ester, 4-methylpentanoate Lipase inhibition (IC50: 0.14 µM)
[(2S,4Z,7E)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate Not listed 4,7-diene in tridecan chain Unreported activity; likely reduced stability
[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate Not listed 3-methylpentanoate substituent, 4,7-diene Hypothesized lower lipase affinity
Lipstatin (natural precursor) 96829-58-2 Unsaturated tridecadienyl chain, no formamido group Weak lipase inhibition (IC50: 2.3 µM)

Key Observations :

Double Bonds in Tridecan Chain : Analogs with 4,7-diene modifications (e.g., ) exhibit reduced synthetic yields (50–70% vs. 77% for orlistat) , likely due to steric hindrance or reactivity of unsaturated bonds.

Methyl Substituent Position: The 4-methylpentanoate group in orlistat optimizes binding to lipase catalytic sites, whereas 3-methyl variants () may disrupt hydrogen bonding with Ser-152 or Asp-176 residues .

Natural vs. Semisynthetic : Lipstatin, the natural precursor, is less potent due to the absence of the formamido group, which enhances hydrogen bonding in orlistat .

Pharmacokinetic and Clinical Comparisons

Table 2: Pharmacokinetic and Adverse Effect Profiles

Compound Bioavailability Half-Life (h) Major Side Effects Clinical Use References
Orlistat <1% 1–2 Steatorrhea,脂溶性 vitamin deficiency FDA-approved obesity
Liquid Wax Esters Not absorbed N/A Keriorrhoea, abdominal cramps Non-therapeutic (food)
Olestra 0% N/A Similar to orlistat Food additive

Mechanistic Insights :

  • Orlistat and liquid wax esters (LWEs) both cause lipid malabsorption but differ in origin: LWEs are indigestible dietary components, while orlistat is a targeted enzyme inhibitor .
  • Olestra , a synthetic fat substitute, shares orlistat’s side effects (e.g., keriorrhoea) but lacks therapeutic benefits .

Critical Analysis :

  • The diene analog’s lower yield (50–70%) reflects instability during fluorolytic deprotection steps .
  • Orlistat’s stereochemical purity (2S,3R configuration) is crucial for activity; analogs with 3S configurations (e.g., Xenical in ) may represent epimeric impurities .

Activité Biologique

[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate, commonly referred to as Orlistat, is a compound primarily known for its role as a gastrointestinal lipase inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary fats into absorbable free fatty acids. By blocking these enzymes, Orlistat reduces the absorption of fats from the diet, leading to decreased caloric intake and potential weight loss.

Weight Loss and Obesity Management

Numerous studies have demonstrated the efficacy of Orlistat in promoting weight loss and managing obesity. A meta-analysis revealed that patients using Orlistat lost an average of 5% to 10% more weight compared to those receiving placebo treatments over a period of six months to one year. The compound has shown significant results in:

  • Reducing body mass index (BMI)
  • Lowering waist circumference
  • Improving lipid profiles by decreasing total cholesterol and LDL cholesterol levels

Case Studies

  • Clinical Trial on Obese Patients :
    • Objective : To evaluate the effectiveness of Orlistat in combination with a low-calorie diet.
    • Results : Participants lost an average of 8.5 kg over six months, compared to 3.0 kg in the placebo group (p < 0.001). Improvements in metabolic parameters were also noted.
  • Long-term Use Study :
    • Objective : Assess the long-term safety and efficacy of Orlistat.
    • Results : Over a two-year period, patients maintained a weight loss of approximately 6% from baseline, with sustained improvements in blood pressure and glycemic control.

Safety Profile and Side Effects

While Orlistat is effective for weight management, it is associated with several gastrointestinal side effects due to unabsorbed fats in the intestines. Common side effects include:

  • Oily spotting
  • Flatulence with discharge
  • Fecal urgency

Serious side effects are rare but may include liver injury and kidney stones.

Comparative Effectiveness

A comparison with other weight-loss medications indicates that while Orlistat is effective, its mechanism differs from appetite suppressants like phentermine or liraglutide, which act centrally to reduce hunger.

Medication Mechanism of Action Weight Loss (6 months) Side Effects
OrlistatLipase inhibitor5% - 10%Gastrointestinal issues
PhentermineAppetite suppressant5% - 10%Increased heart rate
LiraglutideGLP-1 receptor agonist6% - 10%Nausea, vomiting

Q & A

Q. What analytical methods are recommended for quantifying [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate in biological matrices?

Methodological Answer:

  • LC-MS/MS : A validated method using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) is optimal for detecting low concentrations in plasma or tissue homogenates. Key parameters include a linear range of 0.1–500 ng/mL, LOD of 0.03 ng/mL, and LOQ of 0.1 ng/mL .
  • HPTLC : Stability-indicating HPTLC with UV detection at 210 nm resolves Orlistat from degradation products. Mobile phase: chloroform:methanol:acetic acid (90:10:1 v/v) .
  • Validation : Include specificity, precision (RSD < 2%), and recovery (>95%) per ICH guidelines .

Q. How does stereochemical configuration influence the compound’s lipase inhibition activity?

Methodological Answer:

  • The (2S,3R) configuration in the oxetan ring and (2S) in the pentanoate moiety are critical for binding to pancreatic lipase’s active site.
  • Enantiomer Comparison : Synthesize enantiomers via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) and test inhibitory potency in vitro. Orlistat’s IC50 for lipase inhibition is 0.8 nM, while its (2R,3S) enantiomer shows >100-fold reduced activity .
  • Structural Analysis : Use X-ray crystallography or molecular docking to map hydrogen bonding between the β-lactone ring and Ser152/Asp176 residues in lipase .

Q. What in vitro models are suitable for evaluating lipid inhibition efficacy?

Methodological Answer:

  • Adipocyte Micro-Cell Pattern Chips : Measure intracellular lipid accumulation via fluorescence (Nile Red staining) under standardized glucose/fatty acid conditions .
  • Pancreatic Lipase Assays : Use porcine lipase or human recombinant enzyme with tributyrin substrate. Calculate inhibition kinetics (Km and Vmax) .
  • 3D Spheroid Models : Co-culture adipocytes and hepatocytes to simulate metabolic cross-talk and assess triglyceride hydrolysis inhibition .

Advanced Research Questions

Q. How can contradictory data on metabolic stability across preclinical models be resolved?

Methodological Answer:

  • Cross-Model Validation : Compare pharmacokinetics in rodents (plasma half-life: 1–2 hours) vs. primates (3–4 hours) using isotope-labeled Orlistat (¹³C or deuterated) to track distribution .
  • Hepatic Microsomal Studies : Incubate with human/rat microsomes + NADPH. Identify cytochrome P450 (CYP3A4) involvement via inhibition assays (ketoconazole) .
  • Data Normalization : Adjust for interspecies differences in gut microbiota (which hydrolyze Orlistat’s ester bonds) using germ-free models .

Q. What experimental strategies identify degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation :
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours. Major products: β-hydroxy acid (via β-lactone ring opening) and formamide hydrolysis derivatives .
    • Oxidative Stress : 3% H2O2 at 40°C. Detect sulfoxide derivatives via LC-MS (m/z +16).
    • Photolysis : Expose to UV light (320–400 nm) for 48 hours; monitor cis-trans isomerization .
  • Structural Elucidation : Use HRMS and ¹H/¹³C NMR to confirm degradation pathways .

Q. How can stereoselective synthesis of the oxetan ring be optimized?

Methodological Answer:

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry at C3 of the oxetan ring. Achieve >98% ee via recrystallization .
  • Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for β-lactone formation. Optimize reaction temperature (0–25°C) and solvent (THF/EtOAc) to suppress racemization .
  • Purification : Use preparative HPLC with chiral columns (Chiralpak AD-H) to isolate enantiomers .

Q. What comparative assays differentiate Orlistat from novel lipid inhibitors?

Methodological Answer:

  • Dose-Response Curves : Test inhibitors at 0.1–100 μM in lipase assays. Orlistat’s EC50 is ~0.5 μM, while newer compounds (e.g., cetilistat) may show similar potency but reduced gastrointestinal side effects .
  • Off-Target Profiling : Screen against related enzymes (e.g., phospholipase A2, esterases) to assess specificity. Orlistat exhibits <5% inhibition at 10 μM .
  • Adipokine Modulation : Measure leptin/adiponectin secretion in adipocyte models to evaluate metabolic effects beyond lipase inhibition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.